N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,6-dimethoxybenzamide -

N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,6-dimethoxybenzamide

Catalog Number: EVT-3656117
CAS Number:
Molecular Formula: C26H26N2O5
Molecular Weight: 446.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • 1,3-benzoxazole ring: This heterocyclic ring system is found in various natural products and pharmaceuticals, and is known to exhibit a wide range of biological activities. []
Synthesis Analysis
  • Formation of the benzoxazole ring: This could be achieved via a condensation reaction between a 2-aminophenol derivative and a carboxylic acid or its derivative. []
  • Coupling with the benzamide moiety: This could be accomplished through an amide bond formation reaction, likely using a coupling reagent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). []
Molecular Structure Analysis

To obtain a detailed understanding of the molecular structure, techniques such as X-ray crystallography or computational modeling could be employed. []

Mechanism of Action
  • Receptor binding: The benzoxazole ring, with its potential for pi-stacking and hydrogen bonding, could interact with specific receptor sites. []
  • Enzyme inhibition: The compound could potentially inhibit enzymes through competitive, non-competitive, or allosteric mechanisms. []
Applications
  • Medicinal Chemistry: Benzoxazole derivatives are known for their diverse pharmacological activities. [] This compound could be explored for potential therapeutic applications in areas like anti-inflammatory, antimicrobial, or anticancer research.

2-[(1,3-benzoxazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide

Compound Description: This compound was the subject of a study that analyzed its crystal structure and Hirshfeld surface. The research revealed the presence of intramolecular hydrogen bonds forming ring motifs and intermolecular hydrogen bonds linking molecules into inversion dimers. The study also identified C—H⋯π and π–π-stacking interactions contributing to a three-dimensional network within the crystal structure.

Relevance: This compound shares the core 1,3-benzoxazol-2-yl moiety with N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,6-dimethoxybenzamide. Both compounds feature a benzoxazole ring system, suggesting potential similarities in chemical properties and biological activities. Additionally, both compounds feature a 2-methoxyphenyl substituent.

[2,6-Bis(5-ethoxy-1,3-oxazol-2-yl)-4-methoxyphenyl-κ3 N,C 1,N′]bromidopalladium(II)

Compound Description: This organometallic palladium complex features a tridentate pincer ligand derived from a 2,6-bis(oxazol-2-yl)-4-methoxyphenyl scaffold. The palladium(II) ion adopts a distorted square-planar geometry coordinated by the pincer ligand and a bromide ion. The crystal structure reveals C—H⋯Br and C—H⋯O hydrogen bonds, along with π–π interactions between the oxazole and benzene rings, resulting in a three-dimensional supramolecular structure.

Relevance: While not directly analogous to N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,6-dimethoxybenzamide, this compound highlights the use of oxazole rings in constructing metal complexes. The presence of a methoxy substituent on the central phenyl ring further emphasizes the potential for tuning chemical properties through modifications of the aromatic system, similar to the variations observed in the target compound.

2-[5-(4-[11C]methoxyphenyl)-2-oxo-1,3-benzoxazol-3(2H)-yl]-N-methyl-N-phenylacetamide ([11C]MBMP)

Compound Description: This compound is a novel positron emission tomography (PET) ligand developed for imaging the translocator protein (18 kDa, TSPO) and assessing neuroinflammation in the brain. Studies in mice revealed high accumulation of [11C]MBMP in TSPO-rich organs like the lungs, heart, kidneys, and adrenal glands. In vitro autoradiography and PET studies in an ischemic rat model showed significantly increased binding on the affected side of the brain, indicating the potential of [11C]MBMP for TSPO imaging and monitoring microglia up-regulation during neuroinflammation.

Relevance: Like N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,6-dimethoxybenzamide, this compound features a benzoxazolone ring system, although in this case it is a 2-oxo-1,3-benzoxazol-3(2H)-yl moiety. The presence of this structural motif suggests potential similarities in their binding affinity and selectivity for specific targets.

4-methyl-2-phenyl-7-isopropyl-1,3-benzoxazol-5-ol (Compound 1)

Compound Description: This compound, alongside two other benzoxazole derivatives, was investigated in a study focusing on the structural features of biologically active benzoxazoles using X-ray crystallography and DFT calculations. The research revealed that all three compounds are stabilized by intra- and intermolecular hydrogen bonds.

Relevance: Compound 1, like N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,6-dimethoxybenzamide, is a benzoxazole derivative and shares the 7-isopropyl-1,3-benzoxazol- moiety with the target compound. This structural similarity, specifically the presence of the isopropyl group on the benzoxazole ring, suggests potential commonalities in their biological activities and interactions with target molecules.

2-(2-hydroxynaphtalen-1-yl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-ol (Compound 2)

Compound Description: This compound, a benzoxazole derivative featuring a naphthalene substituent, was also part of the study investigating the structure and properties of biologically active benzoxazoles. DFT calculations revealed a relatively small HOMO-LUMO energy gap (3.80 eV), suggesting that this compound is more chemically reactive than the other two benzoxazole derivatives investigated in the study.

Relevance: Compound 2 shares the 7-isopropyl-1,3-benzoxazol- moiety with N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,6-dimethoxybenzamide. This structural commonality highlights the significance of the isopropyl group in influencing the chemical reactivity and potentially the biological activity of these benzoxazole derivatives.

2-(4-chlorophenyl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-ol (Compound 3)

Compound Description: This is the final benzoxazole derivative analyzed in the study focusing on structural features and DFT calculations. The presence of the chlorine atom in the para position of the phenyl substituent likely influences the electronic properties and biological activity of this compound compared to the other benzoxazole derivatives in the study.

Relevance: Like N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,6-dimethoxybenzamide, Compound 3 features a 7-isopropyl-1,3-benzoxazol- moiety. This shared structural feature suggests potential similarities in their interactions with target molecules and potential biological activities.

N-({3-[(3-ethoxy-6-methylpyridin-2-yl)carbonyl]-3-azabicyclo[4.1.0]hept-4-yl}methyl)-5-(trifluoromethyl)pyrimidin-2-amine (Compound 56)

Compound Description: This compound is a selective orexin-1 receptor (OX1R) antagonist that demonstrates high affinity and brain penetration. Studies showed that Compound 56 occupies OX1Rs in the rat brain at lower doses than other standard OX1R antagonists like GSK-1059865, SB-334867, and SB-408124. In a rat model, Compound 56 prevented the prolongation of sleep onset induced by psychological stress without impacting sleep duration, suggesting its potential in treating psychiatric disorders associated with stress or hyperarousal states.

Relevance: Although not structurally analogous to N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,6-dimethoxybenzamide, this compound highlights the importance of exploring different heterocyclic systems for developing selective antagonists. The use of a pyrimidine ring system in Compound 56 contrasts with the benzoxazole ring in the target compound, demonstrating the diversity of heterocyclic scaffolds that can be incorporated into biologically active molecules.

JTE-013 (N-(2,6-dichloro-4-pyridinyl)-2-[1,3-dimethyl-4-(1-methylethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]-hydrazinecarboxamide)

Compound Description: JTE-013 is an S1P2 antagonist known to have instability in vivo.

Relevance: Though not directly structurally analogous to N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,6-dimethoxybenzamide, JTE-013 is relevant as it served as the starting point for the development of AB1, a modified S1P2 antagonist with improved properties. The structural modifications of JTE-013 leading to AB1 highlight the importance of optimizing physicochemical and pharmacokinetic properties of potential drug candidates.

AB1 (N-(1H-4-isopropyl-1-allyl-3-methylpyrazolo[3,4-b]pyridine-6-yl)-amino-N′-(2,6-dichloropyridine-4-yl) urea)

Compound Description: AB1 is a structurally modified derivative of JTE-013 with enhanced S1P2 antagonism and improved intravenous pharmacokinetics. It showed greater efficacy than JTE-013 in blocking S1P2-mediated inhibition of cell migration in glioblastoma cells and displayed equivalent potency in affecting signaling molecules downstream of S1P2 in neuroblastoma (NB) cells. Importantly, AB1 demonstrated improved antitumor activity compared to JTE-013 in NB xenograft models.

Relevance: Although AB1 is not a direct structural analog of N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,6-dimethoxybenzamide, it emphasizes the potential for optimizing chemical structures to enhance target selectivity, potency, and pharmacokinetic properties. AB1's development from JTE-013 provides a valuable example of structure-activity relationship studies leading to improved drug candidates.

SSR240612 [(2R)-2-[((3R)-3-(1,3-Benzodioxol-5-yl)-3-{[(6-methoxy-2-naphthyl)sulfonyl]amino}propanoyl)amino]-3-(4-{[2R,6S)-2,6-dimethylpiperidinyl]methyl}phenyl)-N-isopropyl-N-methylpropanamide Hydrochloride]

Compound Description: SSR240612 is a potent, orally active, and selective non-peptide bradykinin B1 receptor antagonist. [, ] It exhibited strong inhibition of bradykinin binding to B1 receptors and effectively antagonized bradykinin-induced responses in both in vitro and in vivo models. [, ] SSR240612 showed promising activity in reducing inflammation and pain, suggesting its potential therapeutic value in chronic inflammatory diseases and pain management. [, ]

Relevance: While SSR240612 is not a direct structural analog of N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,6-dimethoxybenzamide, it highlights the development of highly specific and potent antagonists targeting G-protein coupled receptors (GPCRs). This example showcases the potential for designing non-peptide molecules that can effectively modulate GPCR signaling pathways, suggesting a similar approach could be employed for developing analogs of the target compound. [, ]

S-1255 ([R]-[+]-2-[benzo(1,3)dioxol-5-yl]-6-isopropyl-4-[4-methoxyphenyl]-2H-chromene-3-carboxylic acid)

Compound Description: S-1255 is a highly potent and orally active endothelin A (ETA) receptor antagonist. It demonstrated high affinity and selectivity for ETA receptors, effectively inhibiting endothelin-1 (ET-1)-induced responses in various in vitro and in vivo models. S-1255 exhibited significant blood pressure-lowering effects in hypertensive rats, suggesting its therapeutic potential for cardiovascular diseases.

Relevance: While S-1255 is not directly structurally related to N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,6-dimethoxybenzamide, it shares a common isopropyl substitution pattern. The presence of this shared feature, though on different core structures, highlights the potential role of isopropyl groups in influencing biological activity and receptor binding in diverse chemical scaffolds.

Properties

Product Name

N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,6-dimethoxybenzamide

IUPAC Name

2,6-dimethoxy-N-[2-methoxy-5-(5-propan-2-yl-1,3-benzoxazol-2-yl)phenyl]benzamide

Molecular Formula

C26H26N2O5

Molecular Weight

446.5 g/mol

InChI

InChI=1S/C26H26N2O5/c1-15(2)16-9-12-21-19(13-16)28-26(33-21)17-10-11-20(30-3)18(14-17)27-25(29)24-22(31-4)7-6-8-23(24)32-5/h6-15H,1-5H3,(H,27,29)

InChI Key

PZVHZPSYHQUNDB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)OC)NC(=O)C4=C(C=CC=C4OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.